2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid
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Overview
Description
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of an iodine atom at the 2-position of the phenyl ring, which significantly alters its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid typically involves the iodination of tyrosine. One common method is the electrophilic aromatic substitution reaction, where tyrosine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions usually include:
Reagents: Iodine (I2), Sodium iodate (NaIO3)
Solvent: Acetic acid (CH3COOH)
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of deiodinated tyrosine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
Comparison with Similar Compounds
Similar Compounds
Tyrosine: The parent compound without the iodine atom.
3-Iodotyrosine: Another iodinated derivative with the iodine atom at the 3-position.
4-Iodophenylalanine: A similar compound with the iodine atom at the 4-position of the phenyl ring.
Uniqueness
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid is unique due to the specific positioning of the iodine atom, which imparts distinct chemical and biological properties. This positioning enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10INO3 |
---|---|
Molecular Weight |
307.08 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) |
InChI Key |
BMBZSHPNHVPCNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)I)CC(C(=O)O)N |
Origin of Product |
United States |
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